molecular formula C21H28N2O5 B13058271 7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

Cat. No.: B13058271
M. Wt: 388.5 g/mol
InChI Key: NTWQZYKKYDUZFR-UHFFFAOYSA-N
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Description

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is a complex organic compound with the molecular formula C21H28N2O5 and a molecular weight of 388.46 . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro[4.4]nonane core. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[44]nonane-2,7-dicarboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate is unique due to its specific substitution pattern and the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

7-O-benzyl 2-O-tert-butyl 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate

InChI

InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)23-11-17(12-24)21(15-23)9-10-22(14-21)18(25)27-13-16-7-5-4-6-8-16/h4-8,12,17H,9-11,13-15H2,1-3H3

InChI Key

NTWQZYKKYDUZFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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